4-Methylphenethyl quinoline-3-carboxylate
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Overview
Description
4-Methylphenethyl quinoline-3-carboxylate is a compound belonging to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have been extensively studied for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 4-Methylphenethyl quinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid (PPA) or sulfuric acid. This reaction typically proceeds through a Friedländer condensation mechanism, resulting in the formation of the quinoline core . Industrial production methods often employ similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Methylphenethyl quinoline-3-carboxylate undergoes several types of chemical reactions, including:
Scientific Research Applications
4-Methylphenethyl quinoline-3-carboxylate has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methylphenethyl quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
4-Methylphenethyl quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
4-Hydroxyquinoline-3-carboxylate: Known for its antibacterial properties and use in the synthesis of fluoroquinolone antibiotics.
2-Methylquinoline-3-carboxylate: Studied for its antimalarial activity and potential as a therapeutic agent.
4-Chloroquinoline-3-carboxylate: Used in the development of antimalarial drugs like chloroquine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C19H17NO2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)ethyl quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-14-6-8-15(9-7-14)10-11-22-19(21)17-12-16-4-2-3-5-18(16)20-13-17/h2-9,12-13H,10-11H2,1H3 |
InChI Key |
MFRNUZMTRHEZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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